molecular formula C17H16O5 B508045 4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde CAS No. 438220-55-4

4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B508045
CAS No.: 438220-55-4
M. Wt: 300.3g/mol
InChI Key: RKLCHFHMVCHCQO-UHFFFAOYSA-N
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Description

4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H14O4. This compound is characterized by the presence of two methoxy groups and two formyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 5-formyl-2-methoxybenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-[(5-Carboxy-2-methoxybenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 4-[(5-Hydroxymethyl-2-methoxybenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile
  • 2-[(5-Formyl-2-methoxyphenyl)methoxy]benzamide

Uniqueness

4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-[(4-formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-15-5-3-12(9-18)7-14(15)11-22-16-6-4-13(10-19)8-17(16)21-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLCHFHMVCHCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187767
Record name 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-55-4
Record name 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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